molecular formula C18H24N2O3S B2550895 1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane CAS No. 2415462-63-2

1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane

Cat. No.: B2550895
CAS No.: 2415462-63-2
M. Wt: 348.46
InChI Key: DECISVMZCPDZRG-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane typically involves multi-step organic reactions. The key steps may include:

    Formation of the 1,4-benzodioxine ring: This can be achieved through the cyclization of appropriate dihydroxybenzene derivatives with ethylene glycol under acidic conditions.

    Introduction of the carbonyl group: This step may involve the acylation of the benzodioxine ring using acyl chlorides or anhydrides.

    Synthesis of the thiolan ring: The thiolan ring can be synthesized via the cyclization of appropriate thiol-containing precursors.

    Formation of the diazepane ring: This step involves the cyclization of appropriate diamine precursors with the thiolan ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in drug discovery.

    Medicine: Investigation of its pharmacological properties for therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane: can be compared with other diazepane derivatives or benzodioxine-containing compounds.

    Thiolan derivatives: Compounds containing the thiolan ring may have similar chemical properties and reactivity.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer unique chemical and biological properties

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-5-yl-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c21-18(15-3-1-4-16-17(15)23-11-10-22-16)20-7-2-6-19(8-9-20)14-5-12-24-13-14/h1,3-4,14H,2,5-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECISVMZCPDZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=C3C(=CC=C2)OCCO3)C4CCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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